3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine
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Overview
Description
3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloro substituent at position 3 and a piperidinylmethyl group substituted with a 2-fluorophenylmethoxy group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with 2-fluorobenzyl chloride to form 4-[(2-fluorophenyl)methoxy]piperidine.
Coupling with Pyridazine: The intermediate is then coupled with 3-chloropyridazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 3 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluorophenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted pyridazines.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives of the fluorophenyl group.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(piperidin-1-ylmethyl)pyridazine: Lacks the 2-fluorophenylmethoxy group.
6-({4-[(2-Fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine: Lacks the chloro group at position 3.
3-Chloro-6-(methylpiperidin-1-yl)pyridazine: Has a methyl group instead of the 2-fluorophenylmethoxy group.
Uniqueness
The presence of both the chloro group and the 2-fluorophenylmethoxy-piperidinylmethyl group in 3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-chloro-6-[[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c18-17-6-5-14(20-21-17)11-22-9-7-15(8-10-22)23-12-13-3-1-2-4-16(13)19/h1-6,15H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQPWPVSOJOCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2F)CC3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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